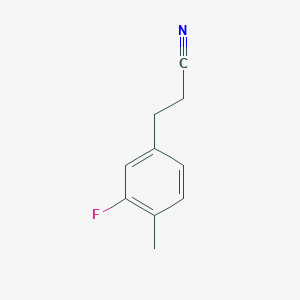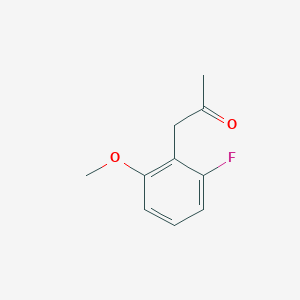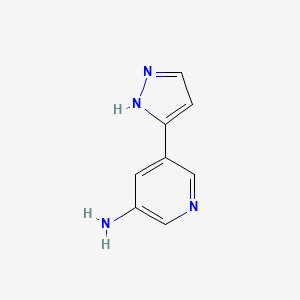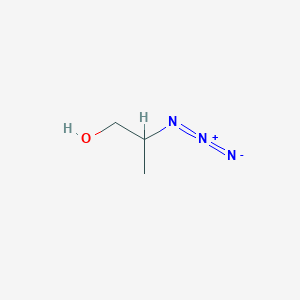![molecular formula C6H9ClF2N2O B13589759 3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride](/img/structure/B13589759.png)
3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride is a compound of significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a difluoromethyl group attached to a pyrrolo[3,4-d][1,2]oxazole ring system, which is further stabilized by a hydrochloride salt. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable target for synthesis and application in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of a suitable pyrrolo[3,4-d][1,2]oxazole precursor. This can be achieved using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency of the synthesis. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to obtain the hydrochloride salt in its pure form.
化学反应分析
Types of Reactions
3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride can undergo various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the difluoromethyl group can yield difluoromethyl ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride has several scientific research applications:
作用机制
The mechanism of action of 3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. This compound can act as a mechanism-based inhibitor, forming stable complexes with its targets and preventing their normal function . The pathways involved may include key metabolic or signaling pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
Difluoromethyl pyrazole derivatives: These compounds share the difluoromethyl group and have similar applications in pharmaceuticals and agrochemicals.
Difluoromethyl-1,3,4-oxadiazoles: These compounds are known for their selective inhibition of enzymes and have applications in medicinal chemistry.
Uniqueness
3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride is unique due to its specific ring structure and the presence of the difluoromethyl group. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to form stable interactions with biological targets sets it apart from other similar compounds.
属性
分子式 |
C6H9ClF2N2O |
|---|---|
分子量 |
198.60 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole;hydrochloride |
InChI |
InChI=1S/C6H8F2N2O.ClH/c7-6(8)5-3-1-9-2-4(3)11-10-5;/h3-4,6,9H,1-2H2;1H |
InChI 键 |
ZZYFZVPBIDFQML-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(CN1)ON=C2C(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


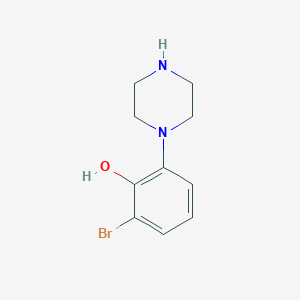
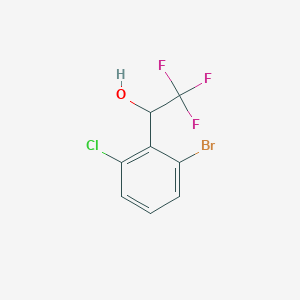
![3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13589699.png)
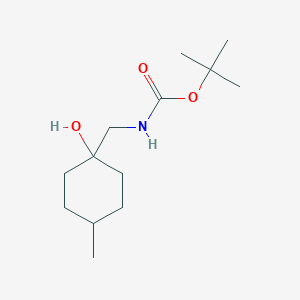

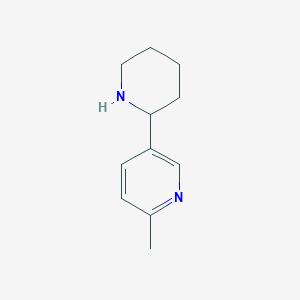
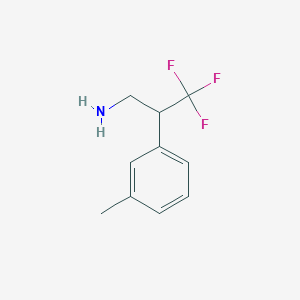
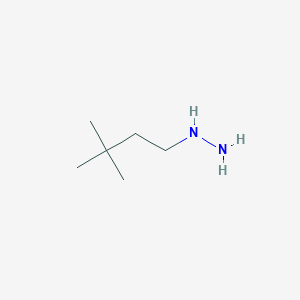
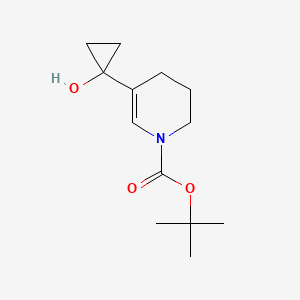
![{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13589728.png)
